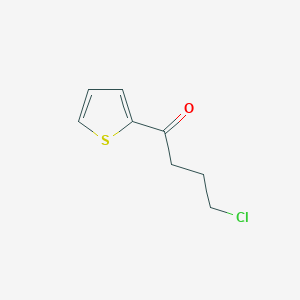

4-Chloro-1-(2-thienyl)butan-1-one

説明

Structure

3D Structure

特性

IUPAC Name |

4-chloro-1-thiophen-2-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClOS/c9-5-1-3-7(10)8-4-2-6-11-8/h2,4,6H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFQPHILVMHTKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195678 | |

| Record name | 4-Chloro-1-(2-thienyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43076-59-1 | |

| Record name | 4-Chloro-1-(2-thienyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43076-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-(2-thienyl)butan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043076591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-1-(2-thienyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1-(2-thienyl)butan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Thiophene Containing Ketones Research

Thiophene (B33073) and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. nih.gov The thiophene ring is considered a "privileged pharmacophore," meaning it is a common feature in many biologically active compounds and approved drugs. nih.govrsc.org This is due to its ability to form various interactions with biological targets and its bioisosteric relationship with the phenyl ring, often leading to improved physicochemical and metabolic properties. nih.gov

Within this broad area, research on thiophene-containing ketones is a vibrant field. These compounds serve as crucial intermediates in the synthesis of a wide array of more complex molecules. researchgate.net The reactivity of the ketone group, combined with the electronic properties of the thiophene ring, allows for a diverse range of chemical transformations. researchgate.netpharmaguideline.com

Recent advancements in synthetic methodology have focused on developing more efficient and environmentally friendly ways to produce thiophene-substituted ketones. For instance, a 2023 study reported a manganese-catalyzed dehydrogenative coupling reaction to synthesize these compounds in a single step under mild conditions. nih.gov Other established methods include the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with a sulfur source, and the Gewald aminothiophene synthesis. pharmaguideline.com

The applications of thiophene-containing ketones are extensive, particularly in the synthesis of compounds with potential therapeutic properties. They are key starting materials for creating derivatives with anti-inflammatory, antimicrobial, anticancer, and other biological activities. nih.govencyclopedia.pub The versatility of these ketones ensures their continued importance in both academic research and the development of new functional materials and pharmaceuticals. nih.govencyclopedia.pub

Chemical Reactivity and Transformation Studies of 4 Chloro 1 2 Thienyl Butan 1 One

Nucleophilic Substitution Reactions Involving the Halogen Atom of 4-Chloro-1-(2-thienyl)butan-1-one

The primary alkyl chloride in this compound is susceptible to nucleophilic substitution reactions, a cornerstone of its synthetic utility. The chlorine atom, being a good leaving group, can be readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functionalities at the terminal position of the butyl chain.

Common nucleophilic substitution reactions include reactions with amines and thiols. For instance, reaction with primary or secondary amines leads to the corresponding amino-ketones, which are valuable precursors for various heterocyclic compounds. Similarly, treatment with thiols or their corresponding thiolates can introduce sulfur-containing moieties into the molecule. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, leading to inversion of configuration if the carbon were chiral.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Amine | Primary or Secondary Amine (e.g., Isopropylamine) | 4-Amino-1-(2-thienyl)butan-1-one derivative |

| Thiol | Thiol or Thiolate (e.g., Sodium thiomethoxide) | 4-(Thioether)-1-(2-thienyl)butan-1-one derivative |

| Azide | Sodium Azide (NaN₃) | 4-Azido-1-(2-thienyl)butan-1-one |

| Cyanide | Sodium Cyanide (NaCN) | 5-Oxo-5-(2-thienyl)pentanenitrile |

This table presents illustrative examples of potential reactions based on the known reactivity of alkyl chlorides.

Carbonyl Group Reactivity and Reduction Pathways of this compound

The ketone carbonyl group in this compound is an electrophilic center and can undergo nucleophilic addition reactions. chemguide.co.uk A significant class of these reactions involves reduction, which can lead to different products depending on the reducing agent and reaction conditions.

Reduction to Secondary Alcohol: Treatment with mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄), selectively reduces the ketone to a secondary alcohol, yielding 4-chloro-1-(2-thienyl)butan-1-ol. dalalinstitute.commasterorganicchemistry.com This transformation is highly chemoselective, leaving the alkyl chloride and the thiophene (B33073) ring intact. youtube.com Lithium aluminum hydride (LiAlH₄) can also be used for this reduction, although it is a more powerful reducing agent. chemistrysteps.comlibretexts.org

Reduction to Alkane (Deoxygenation): For complete removal of the carbonyl oxygen to form a methylene (B1212753) group (–CH₂–), more forceful reduction methods are required. The Clemmensen reduction, which employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid, is effective for reducing aryl-alkyl ketones to the corresponding alkanes. annamalaiuniversity.ac.inbyjus.com Applying these conditions to this compound would be expected to yield 2-(4-chlorobutyl)thiophene. The Wolff-Kishner reduction is another method for carbonyl deoxygenation, but its strongly basic conditions might favor elimination side reactions involving the alkyl chloride. masterorganicchemistry.com

Table 2: Reduction Reactions of the Carbonyl Group

| Reagent | Product | Reaction Type |

| Sodium Borohydride (NaBH₄) | 4-Chloro-1-(2-thienyl)butan-1-ol | Carbonyl Reduction to Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | 4-Chloro-1-(2-thienyl)butan-1-ol | Carbonyl Reduction to Alcohol |

| Zinc Amalgam (Zn(Hg)), HCl | 2-(4-Chlorobutyl)thiophene | Clemmensen Reduction (Deoxygenation) |

This table summarizes key reduction pathways for the carbonyl group.

Transformations of the Thiophene Moiety in this compound

The sulfur atom in the thiophene ring, while part of an aromatic system, can still exhibit reactivity, particularly towards oxidation. The nucleophilic sulfur atom can be oxidized to form a sulfoxide (B87167) and subsequently a sulfone. youtube.com

Oxidizing agents such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst like methyltrioxorhenium(VII), can achieve this transformation. acs.orgnih.gov The first oxidation step yields the corresponding thiophene S-oxide, a sulfoxide. Further oxidation under similar conditions produces the thiophene S,S-dioxide, a sulfone. These oxidations alter the electronic properties of the thiophene ring, influencing its subsequent reactivity. researchgate.net

Functional Group Interconversion Mechanisms of this compound

The transformations described above are governed by fundamental organic reaction mechanisms.

Nucleophilic Substitution (SN2): The displacement of the chloride ion by nucleophiles such as amines or thiolates typically follows a bimolecular nucleophilic substitution (SN2) pathway. This is a single-step process where the incoming nucleophile attacks the carbon atom bonded to the chlorine from the backside, leading to the simultaneous breaking of the carbon-chlorine bond and formation of the new carbon-nucleophile bond.

Nucleophilic Addition to Carbonyl: The reduction of the ketone by hydride reagents like NaBH₄ or LiAlH₄ proceeds via nucleophilic addition. dalalinstitute.comchemguide.co.uk The hydride ion (H⁻), delivered from the reducing agent, acts as a nucleophile and attacks the electrophilic carbonyl carbon. chemistrysteps.comyoutube.com This breaks the carbon-oxygen π-bond, pushing the electrons onto the oxygen and forming a tetrahedral alkoxide intermediate. dalalinstitute.comjove.com In a subsequent step, this intermediate is protonated by a protic solvent (like methanol (B129727) or water) or by the addition of a mild acid to yield the final alcohol product. chemguide.co.ukpressbooks.pub

Oxidation of Thiophene: The oxidation of the thiophene's sulfur atom by reagents like hydrogen peroxide involves the nucleophilic attack of the sulfur atom on an electrophilic oxygen source. youtube.com When catalyzed, for example by a rhenium compound, the peroxide coordinates to the metal, which activates it for attack by the sulfur. acs.orgnih.gov

Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity crucial considerations in its synthetic applications.

Chemoselectivity: This refers to the preferential reaction of a reagent with one functional group over another. A prime example is the reduction with sodium borohydride. youtube.com NaBH₄ is a mild reducing agent that selectively reduces the ketone to a secondary alcohol without affecting the alkyl chloride or the thiophene ring. masterorganicchemistry.com A stronger reducing agent like LiAlH₄ is also generally selective for the carbonyl group over an isolated alkyl halide. However, forcing conditions could potentially lead to reaction at the C-Cl bond. This selectivity allows for a stepwise modification of the molecule. For instance, one could first reduce the ketone and then perform a nucleophilic substitution on the chloride, or vice versa.

Regioselectivity: This term is most relevant when considering reactions on the thiophene ring. While the primary transformations discussed focus on the side chain and carbonyl group, electrophilic substitution on the thiophene ring is a possibility. The acyl group is a deactivating, meta-directing group in benzene (B151609) chemistry. In thiophene, the directing effects are more complex, but substitution would be expected to occur at the positions not occupied by the butyryl group. However, the reactivity of the other functional groups often dominates, making reactions directly on the thiophene ring less common unless specifically targeted under appropriate conditions.

Spectroscopic and Advanced Analytical Characterization of 4 Chloro 1 2 Thienyl Butan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation of 4-Chloro-1-(2-thienyl)butan-1-one

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the protons on the thiophene (B33073) ring and the butyl chain. The three protons on the thiophene ring will appear in the aromatic region, typically between 7.0 and 8.0 ppm, and will exhibit characteristic coupling patterns (doublet of doublets) due to their proximity to each other and the carbonyl group. The methylene (B1212753) protons of the butyl chain will appear more upfield. The protons alpha to the carbonyl group (C2) are expected around 3.0-3.3 ppm as a triplet. The protons on the carbon adjacent to the chlorine atom (C4) would likely resonate around 3.6-3.8 ppm, also as a triplet. The central methylene protons (C3) would appear as a multiplet (likely a pentet or sextet) in the range of 2.0-2.3 ppm, being coupled to the adjacent methylene groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on each unique carbon environment in the molecule. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. The carbons of the thiophene ring will resonate in the aromatic region, generally between 125 and 145 ppm. For the aliphatic chain, the carbon bonded to the chlorine atom (C4) would be in the range of 40-50 ppm. The carbon alpha to the carbonyl group (C2) would be expected around 35-45 ppm, and the central methylene carbon (C3) would likely appear the most upfield of the chain carbons, around 25-35 ppm.

A summary of predicted chemical shifts is presented in the table below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene H3 | 7.0 - 8.0 (dd) | - |

| Thiophene H4 | 7.0 - 8.0 (dd) | - |

| Thiophene H5 | 7.0 - 8.0 (dd) | - |

| Thiophene C2 | - | 135 - 145 |

| Thiophene C3 | - | 125 - 135 |

| Thiophene C4 | - | 125 - 135 |

| Thiophene C5 | - | 130 - 140 |

| C1 (C=O) | - | 190 - 200 |

| C2 (-CH₂-) | 3.0 - 3.3 (t) | 35 - 45 |

| C3 (-CH₂-) | 2.0 - 2.3 (m) | 25 - 35 |

| C4 (-CH₂Cl) | 3.6 - 3.8 (t) | 40 - 50 |

Note: dd = doublet of doublets, t = triplet, m = multiplet. These are estimated values and may vary based on the solvent and experimental conditions.

Infrared and Raman Spectroscopic Investigations of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be characterized by several key absorption bands. The most prominent peak will be due to the carbonyl (C=O) stretching vibration, which for a ketone typically appears as a strong, sharp band in the region of 1700-1720 cm⁻¹ pressbooks.publibretexts.org. The C-H stretching vibrations of the thiophene ring are expected in the aromatic C-H region, around 3100-3000 cm⁻¹, while the aliphatic C-H stretches from the butyl chain will appear between 3000 and 2850 cm⁻¹ libretexts.org. The C-C stretching vibrations within the thiophene ring are expected to produce bands in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibration from the chlorobutyl chain is anticipated to be in the fingerprint region, typically between 850 and 550 cm⁻¹ lumenlearning.com.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would provide further structural insights. A detailed study on the related compound bis(2-thienyl)ketone showed that the ring breathing modes and the symmetric stretching of the thiophene ring are prominent in the Raman spectrum nih.govacs.org. For this compound, the C=C stretching of the thiophene ring and the C=O stretching vibration are expected to be strong Raman scatterers. The C-Cl stretch would also be observable. Analysis of the Raman spectra of similar ketones like butyrophenone (B1668137) can provide a reference for the expected vibrational modes researchgate.net.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Thiophene C-H | Stretch | 3100 - 3000 | 3100 - 3000 |

| Alkyl C-H | Stretch | 3000 - 2850 | 3000 - 2850 |

| C=O (Ketone) | Stretch | 1720 - 1700 (Strong) | 1720 - 1700 (Strong) |

| Thiophene C=C | Stretch | 1600 - 1400 | 1600 - 1400 (Strong) |

| C-Cl | Stretch | 850 - 550 | 850 - 550 |

Mass Spectrometric Approaches for Analysis of this compound and its Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of its fragmentation patterns.

The molecular weight of this compound is 188.67 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 188, with an isotopic peak at m/z 190 ([M+2]⁺) with approximately one-third the intensity, which is characteristic for compounds containing one chlorine atom.

The fragmentation of this compound is expected to follow pathways typical for ketones and alkyl halides miamioh.eduyoutube.com. Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could lead to the formation of the thienoyl cation ([C₄H₃SCO]⁺) at m/z 111 and the loss of a chlorobutyl radical. Alternatively, cleavage of the bond between the carbonyl carbon and the thiophene ring would result in the formation of a chlorobutanoyl cation ([C₄H₆ClO]⁺). Further fragmentation of the chlorobutyl chain could occur through the loss of HCl or a chlorine radical. The fragmentation of a related compound, 4-chlorobutyrophenone, shows a base peak corresponding to the benzoyl cation, suggesting that the thienoyl cation would be a major fragment for the title compound nih.gov.

| m/z | Possible Fragment Ion | Fragmentation Pathway |

| 188/190 | [C₈H₉ClOS]⁺ | Molecular Ion |

| 111 | [C₅H₃OS]⁺ | Alpha-cleavage, loss of C₃H₆Cl radical |

| 153 | [C₈H₈OS]⁺ | Loss of Cl radical |

| 152 | [C₈H₉O]⁺ | Loss of HCl |

X-ray Crystallography for Solid-State Structure Determination of this compound Analogues

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself is not described in the provided search results, the structures of several analogues containing thiophene and ketone moieties have been reported, offering insights into the likely solid-state conformation.

Chromatographic Techniques for Separation and Quantification of this compound

Chromatographic methods are essential for the separation, identification, and quantification of this compound. Both gas and liquid chromatography are applicable.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for the analysis of this compound. A reported method utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility sielc.com. This method is scalable and can be used for both analytical quantification and preparative isolation of impurities.

Gas Chromatography (GC): Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of this compound. Given its boiling point, GC is a viable method. While a specific method for the title compound is not detailed, methods for the analysis of related compounds like 4-chloro-1-butanol (B43188) have been developed, often involving derivatization to improve volatility and detection limits chromatographyonline.comnih.gov. For this compound, direct injection is likely feasible. The selection of the column (e.g., a non-polar or medium-polarity column) and temperature programming would be critical for achieving good separation from any impurities.

| Technique | Column | Mobile Phase / Carrier Gas | Detector | Application | Reference |

| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | UV, MS | Separation, Quantification, Preparative Isolation | sielc.com |

| GC-MS | Capillary Column (e.g., DB-5) | Helium | Mass Spectrometer | Identification, Quantification of impurities | chromatographyonline.comnih.gov* |

*Based on methods for analogous compounds.

Applications and Derivatization Strategies of 4 Chloro 1 2 Thienyl Butan 1 One in Advanced Organic Synthesis

4-Chloro-1-(2-thienyl)butan-1-one as a Precursor for Thiophene-Containing Heterocycles

The unique structure of this compound, with its electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic attack (due to the chlorine atom), makes it an ideal starting material for synthesizing various thiophene-containing heterocycles. These reactions often proceed via an initial nucleophilic substitution at the chlorinated carbon, followed by an intramolecular cyclization.

One significant application is in the synthesis of thiadiazoles. mdpi.com Thionation of the carbonyl group using reagents like Lawesson's Reagent can convert the ketone into a thioketone. mdpi.com This intermediate can then undergo cyclization reactions, for instance, with acyl hydrazines, to form substituted 1,3,4-thiadiazole (B1197879) rings. mdpi.com This method is noted for its efficiency and the clean formation of products, which are often difficult to synthesize via other routes. mdpi.com

Furthermore, the compound can be used in Michael addition reactions. While the parent compound itself is not a chalcone (B49325), it is a key intermediate for creating derivatives that can participate in such reactions. For example, derivatization followed by elimination can lead to α,β-unsaturated ketones (chalcone analogues). These intermediates readily react with various nucleophiles, including those containing sulfur, to form new heterocyclic systems. researchgate.net The Corey-Chaykovsky reaction, using reagents like dimethylsulfoxonium methylide, can be employed to convert the ketone into a cyclopropyl (B3062369) ring, yielding 2-(substituted aryl)cycloprop-1-yl thiophen-2-yl ketones. researchgate.net

Role in the Synthesis of Pharmacologically Active Compounds and Analogs

The chlorine atom in this compound is a key functional group for introducing nitrogen-containing moieties, a common strategy in the synthesis of pharmacologically active compounds. nih.gov The substitution of the chlorine with various amines is a fundamental step in building molecules with potential biological activity.

A prominent example of its application is in the synthetic pathway towards Tiletamine (B1682376) . google.comjustia.com Tiletamine is a dissociative anesthetic and an NMDA receptor antagonist. semanticscholar.org The synthesis involves the reaction of a precursor, cyclopentyl 2-thienyl ketone, with a halogenating agent, followed by amination and thermal rearrangement to form the final tiletamine structure. google.comjustia.comgoogleapis.com Although the patents describe the synthesis starting from cyclopentyl 2-thienyl ketone, this compound represents a closely related and synthetically valuable intermediate for analogous structures, where the chlorobutyl chain can be used to construct or modify the cycloalkyl ring system necessary for tiletamine and its derivatives.

The thiophene (B33073) ring itself is a significant pharmacophore, and its combination with a reactive chloroketone structure allows for the creation of a library of potential drug candidates. Research into multicomponent reactions has shown that thiophene-containing precursors can be used to synthesize compounds with significant antibacterial activity. mdpi.com For instance, compounds incorporating a 2-thienyl group have demonstrated notable inhibition zones against bacteria like Staphylococcus aureus. mdpi.com The versatility of this compound makes it a valuable starting point for generating such diverse molecular structures for biological screening. nih.govmdpi.com

| Derived Compound Class | Synthetic Strategy | Potential Pharmacological Relevance | Reference |

|---|---|---|---|

| Tiletamine Analogs | Nucleophilic substitution with amines, cyclization, and rearrangement. | Anesthetic, NMDA receptor antagonists. | google.comjustia.comsemanticscholar.org |

| Substituted Thiophenes | Multicomponent reactions involving the thienyl ketone moiety. | Antibacterial agents. | mdpi.com |

| Thiadiazole Derivatives | Thionation followed by cyclization with hydrazine (B178648) derivatives. | Antimicrobial, anticancer, and other biological activities. | mdpi.com |

Strategies for Derivatization of this compound for Enhanced Utility

To broaden its synthetic applications, this compound can be subjected to various derivatization reactions targeting its key functional groups: the chloro group, the ketone, and the thiophene ring.

Nucleophilic Substitution: The most common derivatization involves the substitution of the chlorine atom. This allows for the introduction of a wide range of functional groups. Reaction with amines yields amino-ketones, which are precursors to many heterocyclic compounds and pharmacologically active molecules. Reaction with thiols or thiourea (B124793) produces thioethers or isothiouronium salts, which can be further converted into thiols. mdpi.com Azides can also be introduced by reacting with sodium azide, providing a route to triazoles or amines via reduction. mdpi.com

Carbonyl Group Reactions: The ketone functionality can be readily modified. Reduction using agents like sodium borohydride (B1222165) converts the ketone into a secondary alcohol, which can be used in subsequent esterification or etherification reactions. Oxidation of the thiophene's sulfur atom can lead to sulfoxides and sulfones, which alter the electronic properties and biological activity of the molecule.

Alkylation and Acylation: General derivatization techniques such as alkylation and acylation can be applied. gcms.cz For instance, reactions that form esters or amides from derivatives of the initial compound can enhance properties like lipophilicity or create prodrugs. semanticscholar.org

| Reaction Type | Reagent/Condition | Resulting Functional Group/Product | Reference |

|---|---|---|---|

| Nucleophilic Substitution (Amination) | Primary or secondary amines | Amino-ketone | |

| Nucleophilic Substitution (Thiolation) | Thiols (e.g., thiophenol) or Thiourea | Thioether or Thiol | mdpi.com |

| Nucleophilic Substitution (Azidation) | Sodium azide | Azido-ketone | mdpi.com |

| Carbonyl Reduction | Sodium borohydride (NaBH₄) | Secondary alcohol | |

| Thiophene Oxidation | Oxidizing agents (e.g., m-CPBA) | Sulfoxide (B87167) or Sulfone | |

| Corey-Chaykovsky Reaction | Dimethylsulfoxonium methylide | Cyclopropyl ketone | researchgate.net |

Application in Material Science Research

While the primary applications of this compound are in medicinal chemistry, its derivatives also have potential uses in material science. The synthesis of polymers containing heterocyclic units can lead to materials with interesting electronic and optical properties.

Specifically, derivatives of this compound can be used to synthesize polymers containing 1,3,4-thiadiazole units. mdpi.com These heterocyclic polymers are known to be useful as complexing agents and have potential applications as liquid crystals and conducting polymers. mdpi.com The synthetic route would involve converting this compound into a suitable monomer, for example, a bis-acylhydrazine derivative, which could then be polymerized. The presence of the thiophene ring can enhance the electronic properties of the resulting polymer, making it a candidate for applications in organic electronics.

Biological Activities and Mechanistic Investigations of 4 Chloro 1 2 Thienyl Butan 1 One Derivatives

Antimicrobial Research of 4-Chloro-1-(2-thienyl)butan-1-one Derivatives

The thiophene (B33073) nucleus is a core component in many compounds exhibiting a broad spectrum of antimicrobial activities. soeagra.com Researchers have synthesized and evaluated numerous derivatives for their efficacy against various bacterial and fungal strains.

A study on novel thienopyridine derivatives demonstrated significant antimicrobial and anticancer activities. ekb.eg Specifically, compound 3c in the study revealed potent antimicrobial effects with Minimum Inhibitory Concentration (MIC) values ranging from 4-16 μg/mL against a panel of bacteria and fungi. ekb.eg Another research effort focused on the synthesis of 3-halobenzo[b]thiophenes, which were tested for their antimicrobial properties. The derivative with a methyl alcohol group at the second position and a chlorine at the third (compound 19) showed notable activity against the Gram-positive bacterium Bacillus cereus and the fungus Candida albicans, with an MIC of 128 µg/mL. nih.gov

Further investigations into thiophene-based heterocycles identified a spiro-indoline-oxadiazole derivative (compound 17) with high activity against Clostridioides difficile, showing MIC values between 2 and 4 μg/mL. nih.gov This compound was particularly interesting as it did not affect other tested bacterial strains, suggesting a potential for targeted therapy. nih.gov Similarly, a series of 2-thienyl substituted heterocycles were synthesized and evaluated, with many compounds showing significant antibacterial activity. researchgate.net

The synthesis of 4-chloro-3-nitrophenylthiourea derivatives also yielded compounds with high antibacterial activity against both standard and hospital strains, with MIC values of 0.5-2 μg/mL. nih.gov Derivatives with 3,4-dichlorophenyl (11) and 3-chloro-4-methylphenyl (13) substituents were particularly effective against Gram-positive pathogens and showed the ability to inhibit biofilm formation in Staphylococcus epidermidis. nih.gov

The introduction of a chlorine atom into the chalcone (B49325) structure has been shown to positively impact its antimicrobial activity against E. coli, S. aureus, and C. albicans. mdpi.com Research on other thiophene derivatives has also reported compounds with very high antimicrobial activity, sometimes comparable to standard antibiotics like Ampicillin. tandfonline.comtandfonline.com

Table 1: Antimicrobial Activity of Selected Thiophene Derivatives

| Compound/Derivative | Target Organism(s) | Activity/MIC | Reference |

|---|---|---|---|

| Thienopyridine derivative (3c) | Bacteria and Fungi | MIC: 4-16 μg/mL | ekb.eg |

| 3-chloro-2-(methyl alcohol)benzo[b]thiophene (19) | B. cereus, C. albicans | MIC: 128 µg/mL | nih.gov |

| Spiro-indoline-oxadiazole (17) | C. difficile | MIC: 2-4 μg/mL | nih.gov |

| 4-chloro-3-nitrophenylthiourea derivatives (11, 13) | Gram-positive pathogens | MIC: 0.5-2 μg/mL | nih.gov |

Anti-platelet Aggregation Activity Studies of Thienopyridine Derivatives

Thienopyridines are a well-established class of drugs that exhibit anti-platelet activity by acting as selective, irreversible antagonists of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor. nih.govwikipedia.org This action is crucial in preventing thrombotic events in various cardiovascular diseases. nih.gov

Prominent examples of thienopyridines used in clinical practice include ticlopidine, clopidogrel (B1663587), and prasugrel. wikipedia.orgnih.gov These compounds are prodrugs, meaning they require metabolic activation, primarily by hepatic cytochrome P450 (CYP450) enzymes, to form their active thiol-containing metabolites. nih.govoup.com These active metabolites then irreversibly bind to the P2Y12 receptor on platelets, inhibiting ADP-mediated platelet aggregation for the lifespan of the platelet. oup.com

Research has focused on developing novel thienopyridine derivatives with improved efficacy and faster onset of action. A study assessing six new thienopyridine compounds (DJ0081, DJ0199, DJ0021, DJ0206, DJ0171, DJ0097) found that all significantly reduced ADP-mediated platelet aggregation. bmj.com Notably, compounds DJ0171 and DJ0199 were more potent than clopidogrel in their inhibitory effects. bmj.com These compounds also demonstrated a significant reduction in the expression of CD62P and PAC1, which are markers of platelet activation, and decreased the formation of platelet-leukocyte aggregates. bmj.com

The mechanism of action involves the covalent binding of the active metabolite to cysteine residues on the P2Y12 receptor, which prevents ADP from binding and initiating the signaling cascade that leads to platelet activation and aggregation. oup.com The combination of a thienopyridine, like clopidogrel, with aspirin (B1665792) has become a standard therapeutic strategy in the management of cardiovascular disease. nih.gov

Table 2: Anti-platelet Aggregation Activity of Thienopyridine Derivatives

| Compound/Derivative | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| Ticlopidine, Clopidogrel | Irreversible P2Y12 receptor antagonists | Effective in preventing atherothrombotic events. nih.gov Prodrugs requiring metabolic activation. oup.com | nih.govoup.com |

| Prasugrel | Irreversible P2Y12 receptor antagonist | A thienopyridine prodrug that inhibits ADP-mediated platelet aggregation. nih.gov | nih.gov |

| Novel Thienopyridines (DJ0171, DJ0199) | P2Y12 receptor inhibition | Displayed greater in-vitro inhibitory effect on platelet aggregation than clopidogrel. bmj.com | bmj.com |

Anticancer Research and Cytotoxicity Profiles of this compound Related Structures

The search for novel anticancer agents has led to the investigation of various heterocyclic structures, including those related to this compound. Thienopyridine derivatives, in particular, have shown promise in this area.

A study on novel thienopyridine derivatives identified compounds with specific anticancer activity against hepatocellular carcinoma (HCC). nih.gov One analog, compound 1g, was found to be highly potent, inhibiting the proliferation of human hepatoma HepG2 cells with an IC50 value of 0.016 μM. nih.gov This compound was shown to induce G0/G1 cell cycle arrest and apoptosis in HepG2 cells. nih.gov Another study evaluated new thieno[2,3-b]pyridine-based compounds for their cytotoxic potency against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines. ekb.eg Compound 4b from this series showed the most potent cytotoxicity against both cell lines, with IC50 values of 3.12 µM and 20.55 µM, respectively. ekb.eg

Research into 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues also yielded compounds with significant anticancer activity. nih.gov Compound 6h, which has a 3,4,5-trimethoxyphenyl substitution, demonstrated notable activity against a range of cancer cell lines, including non-small cell lung cancer, colon cancer, and breast cancer. nih.gov

The cytotoxicity of substituted isatin (B1672199) derivatives has also been evaluated. Di- and tri-halogenated isatins showed enhanced activity, with some IC50 values below 10 μM against a human lymphoma cell line. nih.gov The most active compound, 5,6,7-tribromoisatin, was found to be antiproliferative at low micromolar concentrations. nih.gov Furthermore, some azine and hydrazone derivatives of 1,4-dimethoxy-2-butanone have demonstrated antitumor activity against Walker 256 carcinoma in rats. nih.gov

The development of multi-drug resistance (MDR) in cancer cells is a major challenge in chemotherapy. nih.gov Synthetic derivatives are being explored for their potential to overcome MDR. For instance, some synthetic compounds have been shown to inhibit P-glycoprotein (P-gp), a key protein involved in drug efflux from cancer cells. nih.gov

Table 3: Anticancer Activity and Cytotoxicity of Related Structures

| Compound/Derivative | Cancer Cell Line(s) | Activity/IC50 | Reference |

|---|---|---|---|

| Thienopyridine derivative (1g) | HepG2 (Hepatocellular Carcinoma) | IC50: 0.016 μM | nih.gov |

| Thieno[2,3-b]pyridine derivative (4b) | HepG-2, MCF-7 | IC50: 3.12 µM (HepG-2), 20.55 µM (MCF-7) | ekb.eg |

| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) | SNB-19, NCI-H460, SNB-75 | PGI: 65.12 (SNB-19), 55.61 (NCI-H460), 54.68 (SNB-75) | nih.gov |

| 5,6,7-tribromoisatin | U937 (Human Lymphoma) | Antiproliferative at low micromolar concentrations | nih.gov |

Antihistaminic and Sedative Activity Investigations of Related Butanone Derivatives

The butanone structural motif is present in various compounds that have been investigated for their effects on the central nervous system, including sedative and antihistaminic activities.

Studies on the biological activities of thienopyridine derivatives have reported on their anti-inflammatory properties, which can be linked to antihistaminic effects. nih.gov The search for novel H-1 histamine (B1213489) receptor antagonists is an ongoing area of research due to the side effects associated with many existing antihistamines, such as sedation. google.com

Research into benzylacetone (B32356) and its derivatives has explored the structural features that contribute to their sedative activity. nih.gov By comparing the effects of a series of related compounds on the locomotor activity of mice, it was demonstrated that benzylacetone-like compounds possess sedative properties. The intensity of this effect was found to depend on the functional groups in the carbon chain and the substituents on the benzene (B151609) ring. nih.gov

Conversely, a study on novel fused thiophene derivatives found that while some compounds exhibited mild antidepressant activity, none of them showed a sedative effect. researchgate.net The toxicological profile of 2-butanone (B6335102) in humans includes neurological symptoms such as headache, fatigue, and a feeling of intoxication, which can be considered sedative-like effects. nih.gov

Table 4: Antihistaminic and Sedative Activity of Related Butanone Derivatives

| Compound/Derivative Class | Activity Investigated | Key Findings | Reference |

|---|---|---|---|

| Thienopyridine derivatives | Anti-inflammatory | Some derivatives exhibit anti-inflammatory activity. | nih.gov |

| Benzylacetone derivatives | Sedative | Possess sedative activities; intensity varies with chemical structure. | nih.gov |

| Fused thiophene derivatives | Sedative | No sedative effect was observed in the tested compounds. | researchgate.net |

Table of Mentioned Compounds

Future Research Directions and Emerging Paradigms for 4 Chloro 1 2 Thienyl Butan 1 One Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

Traditional synthesis of 4-Chloro-1-(2-thienyl)butan-1-one often relies on classical Friedel-Crafts acylation, which can involve harsh acidic catalysts and chlorinated solvents, posing environmental and safety concerns. Future research is geared towards developing greener and more efficient alternatives. The focus is on minimizing waste, reducing energy consumption, and utilizing less hazardous materials.

Key areas for future investigation include:

Solid Acid Catalysis: Replacing homogeneous catalysts like aluminum chloride with reusable solid acid catalysts (e.g., zeolites, clays, or sulfonic acid-functionalized resins) to simplify purification and reduce waste streams.

Flow Chemistry: Transitioning from batch processing to continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability.

Biocatalysis: Exploring enzymatic transformations could provide highly selective and environmentally benign synthetic routes, operating under mild conditions of temperature and pH.

Table 1: Comparison of Synthetic Paradigms for this compound

| Feature | Traditional Friedel-Crafts | Emerging Sustainable Routes |

| Catalyst | Homogeneous (e.g., AlCl₃) | Heterogeneous (e.g., Zeolites), Biocatalysts |

| Solvents | Chlorinated Solvents (e.g., DCM) | Greener Solvents (e.g., Ionic Liquids) or Solvent-free |

| Efficiency | Moderate yields, significant byproducts | Potentially higher yields, improved atom economy |

| Sustainability | High waste generation, difficult catalyst recovery | Catalyst reusability, reduced waste streams |

| Process Control | Batch processing with limited control | Continuous flow with precise control |

Exploration of Advanced Catalysis in this compound Transformations

Beyond its synthesis, this compound is a versatile substrate for further chemical modification. Advanced catalytic methods promise to unlock novel transformations, enabling the creation of a diverse array of complex molecules from this starting material. The chloro- and keto-functional groups, along with the thiophene (B33073) ring, are all potential sites for catalytic functionalization.

Future research will likely concentrate on:

Cross-Coupling Reactions: Utilizing the chloro-group as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds.

C-H Activation: Directly functionalizing the C-H bonds of the thiophene ring using catalysts based on palladium, rhodium, or iridium. This allows for the introduction of new substituents without pre-functionalization, increasing synthetic efficiency. sciencesconf.org

Asymmetric Catalysis: Developing chiral catalysts for the asymmetric reduction of the ketone or for enantioselective transformations at other positions, providing access to stereochemically pure compounds for biological applications.

Integration of Machine Learning and AI in Predicting this compound Reactivity and Properties

The convergence of artificial intelligence (AI) and chemistry is creating a new paradigm for predicting molecular behavior. researchgate.net For a molecule like this compound, machine learning (ML) models can significantly accelerate the discovery and development of new applications. These computational tools can analyze vast datasets to identify patterns that are not obvious to human researchers. researchgate.netresearchgate.net

Emerging applications in this domain include:

Reactivity Prediction: Using ML models trained on quantum chemical data to predict the most likely sites of reaction on the molecule under various conditions. researchgate.net Conceptual Density Functional Theory (CDFT) can be combined with ML to model the reactivity of the thiophene ring. sciencesconf.orgresearchgate.net

Property Prediction: AI algorithms can forecast physicochemical properties (solubility, stability) and biological activities of novel, hypothetical derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.netscilit.com

Retrosynthesis Planning: AI tools can propose novel and efficient synthetic routes to complex target molecules starting from this compound, potentially identifying more sustainable pathways.

Table 2: AI and Machine Learning Applications in this compound Research

| Application Area | AI/ML Tool | Input Data | Predicted Outcome |

| Reactivity | ML Models + CDFT | Molecular structure, reaction conditions | Site-selectivity, reaction barriers, kinetic data sciencesconf.orgresearchgate.net |

| Drug Discovery | Deep Learning | Chemical structure, biological assay data | Potential drug targets, bioactivity, toxicity profiles researchgate.netscilit.com |

| Materials Science | Generative Models | Desired material properties | Novel derivative structures with target characteristics |

Design and Synthesis of Next-Generation this compound-Based Functional Materials

Thiophene-containing molecules are foundational to the field of organic electronics due to their favorable electronic properties. This compound serves as a valuable building block for creating next-generation functional materials. The reactive sites on the molecule allow it to be incorporated into larger polymer chains or functionalized for specific applications.

Future research is expected to explore:

Conductive Polymers: Using the thiophene moiety as a monomer unit for electropolymerization or chemical polymerization to create novel polythiophenes with tailored conductivity and processability.

Organic Photovoltaics (OPVs): Designing and synthesizing derivatives that can act as donor or acceptor materials in bulk heterojunction solar cells. lanl.gov The goal is to create materials with optimized absorption spectra and charge-transport properties. lanl.gov

Sensors: Functionalizing the molecule to create chemosensors that exhibit a detectable change (e.g., color or fluorescence) upon binding to specific analytes.

Deepening Mechanistic Understanding of Biological Interactions of this compound Derivatives

While this compound is primarily an intermediate, its derivatives have shown significant biological activity. A critical future direction is to move beyond simply synthesizing and screening new compounds to fundamentally understanding how they interact with biological systems at a molecular level.

Key research focuses will include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound derivatives and correlating these changes with their biological effects. This is crucial for optimizing potency and selectivity.

Target Identification and Validation: For biologically active derivatives, identifying the specific enzymes, receptors, or cellular pathways they modulate. This may involve techniques like chemical proteomics and genetic screening. Research into related thiophene compounds has identified targets like the NRF2 pathway, which is involved in anti-inflammatory responses. scilit.comresearchgate.net

Computational Modeling: Employing molecular docking and molecular dynamics simulations to visualize how derivatives bind to their biological targets, providing insights that can guide the design of next-generation therapeutic agents.

Q & A

Q. Answer :

- Biocatalytic reduction : Immobilized Candida pseudotropicalis cells achieve >90% ee in asymmetric reductions (28 h, 0.3% chitosan matrix) .

- Chiral ligands : Rhodium/WingPhos systems enable stereocontrol (70% yield, 99% ee in analogous ketones) .

- Dynamic kinetic resolution : Combines racemization and selective crystallization using palladium catalysts .

What are the primary applications of this compound in medicinal chemistry research?

Q. Answer :

- Antidepressant synthesis : Key intermediate for escitalopram via lactonization (61% overall yield) .

- Dopamine ligands : Nucleophilic displacement with piperazines yields receptor-targeting compounds .

- Antimicrobial agents : Thienyl ring functionalization enhances bioactivity .

How can researchers optimize the purification of this compound when dealing with polar byproducts?

Q. Answer :

| Method | Conditions | Purity Achieved | Reference |

|---|---|---|---|

| Fractional crystallization | Hexane/EtOAc (3:1), -20°C | 95–98% | |

| Flash chromatography | Silica gel, hexane → 30% EtOAc | >99% |

What safety considerations are critical when handling this compound?

Q. Answer :

- PPE : Nitrile gloves, chemical goggles (risk of skin/eye irritation) .

- Storage : Amber glass under nitrogen to prevent moisture ingress .

- Spill management : Use vermiculite for absorption; flush eyes with saline for 15 minutes .

What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Q. Answer :

- Electron-withdrawing effect : The ketone group stabilizes the transition state, enhancing chloride leaving ability .

- Conformational flexibility : The four-carbon chain allows optimal SN2 orbital alignment.

| Nucleophile | Solvent | Temperature | k (s⁻¹) | Reference |

|---|---|---|---|---|

| Piperidine | DMF | 60°C | 2.1 × 10⁻³ | |

| NaN₃ | DMSO/H₂O | 25°C | 4.7 × 10⁻⁴ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。